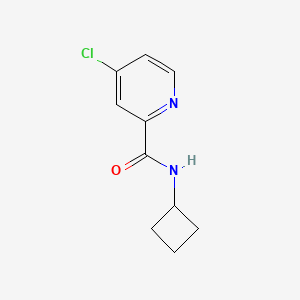

4-chloro-N-cyclobutylpyridine-2-carboxamide

Description

4-Chloro-N-cyclobutylpyridine-2-carboxamide is a pyridine-based carboxamide derivative with the molecular formula C₁₀H₁₁ClN₂O and a molecular weight of 210.66 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 4-position and a carboxamide group at the 2-position, where the amide nitrogen is bonded to a cyclobutyl moiety. The compound’s CAS registry number is 1248790-11-5, and it is cataloged under MDL number MFCD16746899 .

Properties

IUPAC Name |

4-chloro-N-cyclobutylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-7-4-5-12-9(6-7)10(14)13-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZQQPSEPCBPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2=NC=CC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-cyclobutylpyridine-2-carboxamide typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclobutylamine. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-cyclobutylpyridine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the primary applications of 4-chloro-N-cyclobutylpyridine-2-carboxamide is its potential as an anticancer agent. Research has demonstrated that derivatives of pyridine carboxamides exhibit significant activity against various cancer cell lines. Specifically, studies have shown that modifications to the pyridine ring can enhance the compound's efficacy in targeting cancer cells through mechanisms such as apoptosis induction and inhibition of tumor growth .

Mechanisms of Action

The compound operates through multiple mechanisms, including the modulation of protein targets involved in cancer progression. For instance, it has been noted that compounds with similar structures can interfere with androgen receptor signaling pathways, which are crucial in certain types of prostate cancer . This highlights the potential for this compound to serve as a lead compound in developing targeted therapies.

Neuropharmacology

Modulation of Neurotransmitter Systems

Emerging research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin. Such modulation is critical for developing treatments for neuropsychiatric disorders, including depression and anxiety . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in this area.

Pharmacokinetics and Toxicology

Safety Profile

Preliminary toxicological assessments suggest that this compound exhibits a favorable safety profile at therapeutic doses. In vitro studies have shown low cytotoxicity against normal cell lines, indicating its potential for selective targeting of cancer cells without significant harm to healthy tissues .

Mechanism of Action

The mechanism of action of 4-chloro-N-cyclobutylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-chloro-N-cyclobutylpyridine-2-carboxamide with structurally related pyridine-carboxamide derivatives, focusing on molecular properties, substituents, and reported applications.

Structural and Functional Insights:

Substituent Effects on Bioactivity: The cyclobutyl group in this compound introduces steric bulk and conformational constraints compared to smaller substituents like methyl (e.g., 4-chloro-N-methylpyridine-2-carboxamide HCl) . Such modifications can influence binding affinity to biological targets, as seen in anthranilic diamides where substituent distance and size correlate with insecticidal activity .

Carboxamide Position and Linker Diversity: The position of the carboxamide group (2- vs. For example, 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide’s aminophenoxy linker may enable π-π stacking or redox activity, broadening its utility in drug design .

Agrochemical Relevance: While direct data on this compound’s bioactivity is lacking, structurally analogous pyridine-carboxamides (e.g., anthranilic diamides with pyrazole moieties) exhibit insecticidal activity by targeting ryanodine receptors . The cyclobutyl group’s rigidity could mimic bioactive conformations observed in such systems.

Biological Activity

4-Chloro-N-cyclobutylpyridine-2-carboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chloro group and a cyclobutyl group attached to the nitrogen atom. The synthesis typically involves the reaction of 4-chloropyridine-2-carboxylic acid with cyclobutyl amine under controlled conditions to form the amide linkage.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the cyclobutyl group may enhance its binding affinity and specificity, potentially modulating pathways involved in inflammation and neuroprotection.

Antifungal Activity

Recent studies have indicated that derivatives of related compounds exhibit antifungal properties. For instance, 4-chlorobenzyl p-coumarate demonstrated strong fungicidal effects against various strains of Candida spp., suggesting that similar structural motifs may confer antifungal activity to this compound through mechanisms affecting the plasma membrane integrity .

Anti-inflammatory Effects

Research indicates that compounds with similar structures can modulate inflammatory responses. The activation of cannabinoid receptors (CB2) has been shown to exert anti-inflammatory effects in various models, suggesting that this compound could have therapeutic potential in inflammatory diseases .

Study on Antifungal Properties

In a comparative study, researchers evaluated the antifungal efficacy of various compounds, including those with similar structural characteristics to this compound. The Minimum Inhibitory Concentration (MIC) values were assessed against multiple Candida strains, revealing promising activity that warrants further exploration for clinical applications.

Clinical Relevance

A case study highlighted the potential use of pyridine derivatives in treating conditions like diabetic retinopathy and other inflammatory diseases. The modulation of specific receptors by these compounds may provide a dual mechanism of action—addressing both inflammation and cellular protection .

Data Summary

| Property | Value |

|---|---|

| Chemical Formula | C9H10ClN |

| Molecular Weight | 185.64 g/mol |

| Antifungal Activity (MIC) | Ranges from 3.9 μg/mL to 62.5 μg/mL |

| Cytotoxicity (IC50) | 7.90 ± 0.40 μg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.